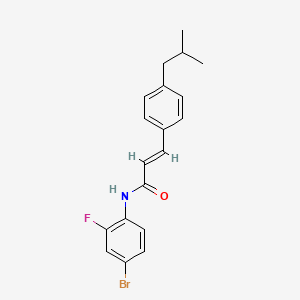
N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide is a useful research compound. Its molecular formula is C19H19BrFNO and its molecular weight is 376.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerization Reactions and Solubility Studies
N-(4-bromo-2-fluorophenyl)-3-(4-isobutylphenyl)acrylamide has been explored for its applications in polymerization reactions. A study focused on its solubility in methanol–ethanol solution highlights the compound's potential as a new monomer for polymer synthesis. The research used a laser detecting system to measure its solubility across different compositions of methanol–ethanol mixtures at temperatures ranging from 287.75 K to 339.55 K. This investigation provides critical data for industrial product and process design involving this acrylamide derivative, demonstrating its utility in creating polymers with specific solubility characteristics (Yao et al., 2010).
Synthesis Techniques and Characterization
Another aspect of scientific research on this compound involves its synthesis and the characterization of its derivatives. Research has shown methods for the synthesis of similar acrylamide derivatives, providing a foundation for creating this compound and analyzing its properties. For instance, studies on acylation techniques to produce acrylamide derivatives shed light on the potential methodologies that could be applied to synthesize and characterize this specific compound with high yield and environmental friendliness (Jia-cheng, 2012).
Antipathogenic Activity
While direct studies on this compound may not be available, research on related acrylamide derivatives indicates potential biological activities that could be relevant. For example, studies on new thiourea derivatives, which include acrylamide groups, have demonstrated significant antipathogenic activities against various bacterial strains. This suggests a potential area of investigation for the antipathogenic properties of this compound derivatives, considering the structural similarities and the role of halogenation in biological activity (Limban et al., 2011).
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c1-13(2)11-15-5-3-14(4-6-15)7-10-19(23)22-18-9-8-16(20)12-17(18)21/h3-10,12-13H,11H2,1-2H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASXIDWHUWJOP-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
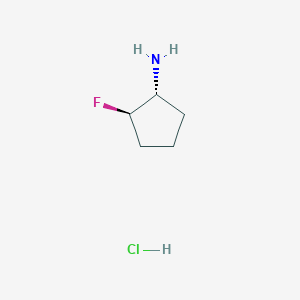
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2515323.png)
![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)
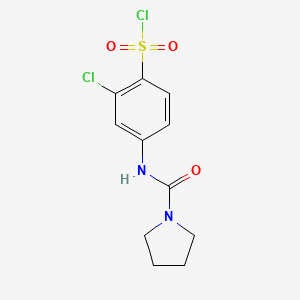
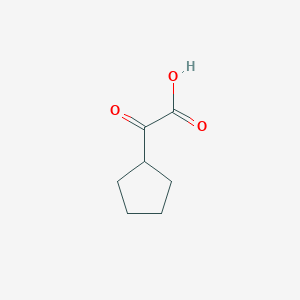

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)
![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)
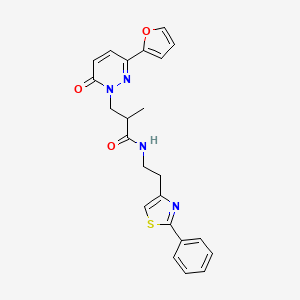
![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)
![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)
